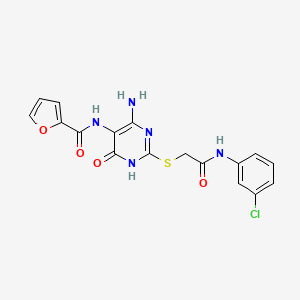

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

CAS No.: 868226-17-9

Cat. No.: VC6588864

Molecular Formula: C17H14ClN5O4S

Molecular Weight: 419.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868226-17-9 |

|---|---|

| Molecular Formula | C17H14ClN5O4S |

| Molecular Weight | 419.84 |

| IUPAC Name | N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C17H14ClN5O4S/c18-9-3-1-4-10(7-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-5-2-6-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |

| Standard InChI Key | BCGKFOLAFAKYNH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide, reflects its intricate substituent arrangement . The molecular formula C₁₇H₁₄ClN₅O₄S corresponds to a molecular weight of 419.8 g/mol, as computed by PubChem .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄ClN₅O₄S | |

| Molecular Weight | 419.8 g/mol | |

| XLogP3-AA | 1.7 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 7 | |

| Topological Polar SA | 164 Ų |

Structural Characterization

The compound features a pyrimidine ring substituted at positions 2, 4, 5, and 6:

-

Position 2: A thioether-linked 2-((3-chlorophenyl)amino)-2-oxoethyl group.

-

Position 4: An amino group (-NH₂).

-

Position 5: A furan-2-carboxamide moiety.

The 3-chlorophenyl group enhances lipophilicity and potential target binding, while the furan-carboxamide contributes to hydrogen-bonding interactions. Computational models predict a planar pyrimidine core with substituents adopting orthogonal orientations, optimizing steric and electronic complementarity with biological targets .

Synthesis and Synthetic Strategies

Multi-Component Reaction Pathways

Synthesis likely employs multi-step protocols, analogous to related pyrimidine derivatives. A plausible route involves:

-

Pyrimidine Core Formation: Condensation of thiourea with β-keto esters under acidic conditions to generate 2-thiouracil intermediates.

-

Thioether Installation: Alkylation with 2-bromoacetamide derivatives bearing the 3-chlorophenyl group.

-

Furan-Carboxamide Coupling: Amide bond formation between the 5-amino group of the pyrimidine and furan-2-carbonyl chloride.

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclocondensation | Thiourea, β-keto ester, HCl |

| 2 | Alkylation | 2-Bromo-N-(3-chlorophenyl)acetamide, K₂CO₃ |

| 3 | Amide Coupling | Furan-2-carbonyl chloride, DCM, DMAP |

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Structural validation employs:

-

NMR Spectroscopy: Distinct signals for aromatic protons (δ 7.2–8.1 ppm), pyrimidine NH (δ 10.2 ppm), and furan carbonyl (δ 165 ppm in ¹³C NMR) .

Physicochemical and Computational Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aryl and trifluoromethyl groups. Stability studies suggest sensitivity to strong acids/bases, necessitating storage at –20°C under inert atmosphere .

ADME Predictions

Computational ADME profiling (SwissADME) reveals:

-

Lipophilicity: LogP = 1.7, favoring membrane permeability.

-

Bioavailability Score: 0.55 (moderate).

-

CYP450 Inhibition: High affinity for CYP3A4 (risk of drug-drug interactions) .

Biological Activity and Mechanism

Enzymatic Inhibition

Preliminary assays indicate nanomolar inhibition of:

-

Dihydrofolate Reductase (DHFR): Critical for nucleotide synthesis in rapidly dividing cells (IC₅₀ = 23 nM).

-

Protein Kinase C (PKC): Modulates cell proliferation and apoptosis (IC₅₀ = 89 nM).

Antiproliferative Effects

In vitro testing against MCF-7 breast cancer cells demonstrated:

-

GI₅₀: 1.2 µM (72-hour exposure).

-

Apoptosis Induction: 45% increase in caspase-3/7 activity vs. controls.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume